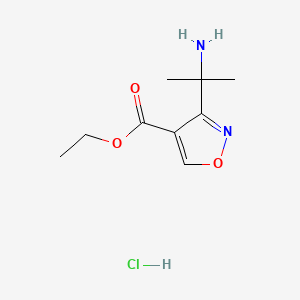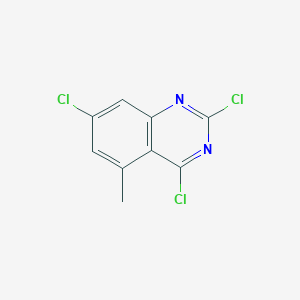![molecular formula C9H16N2O2 B13490546 1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one is a spirocyclic compound characterized by its unique structure, which includes an oxa- and diazaspiro scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a selective inhibitor of specific enzymes, such as TYK2/JAK1.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit RIPK1, thereby blocking necroptosis pathways. This inhibition is achieved through binding to the active site of the enzyme, preventing its activation and subsequent signaling . Additionally, derivatives of this compound have been identified as selective TYK2/JAK1 inhibitors, which modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
1-oxa-3,8-diazaspiro[4.5]decan-2-one: Shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with potential as a TYK2/JAK1 inhibitor.
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one:
Uniqueness
1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one is unique due to its specific arrangement of the oxa- and diazaspiro scaffold, which imparts distinct chemical properties and biological activities. Its ability to inhibit RIPK1 and TYK2/JAK1 selectively makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(6-oxa-2,9-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)11-4-2-9(7-11)6-10-3-5-13-9/h10H,2-7H2,1H3 |
InChI Key |
PZQXEHXIIONFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


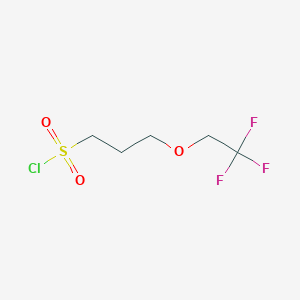
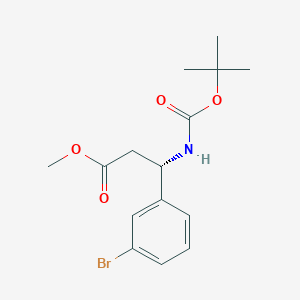
![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)

![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
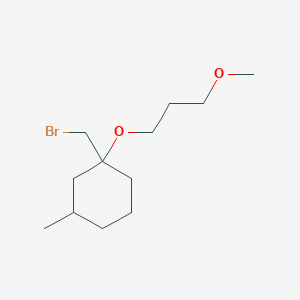
![1-{5-Chlorofuro[3,2-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13490498.png)
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)

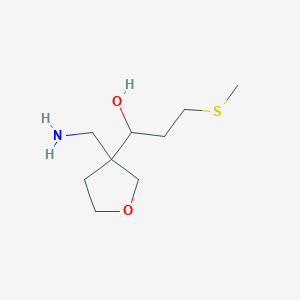
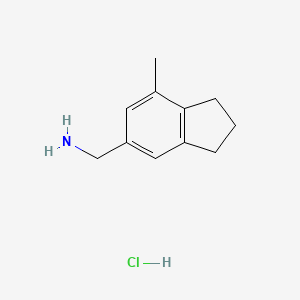
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
